6-Fluoroflavone

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluoro-substituted flavones, including 6-fluoroflavone, has been developed through various methods. One efficient approach involves the one-pot synthesis of 3-fluoroflavones using 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature, followed by cyclization and dehydration processes (Wang et al., 2018). This method is noted for its simplicity, efficiency, and the ability to produce various fluoro-substituted flavones under mild conditions.

Molecular Structure Analysis

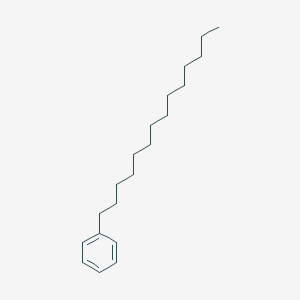

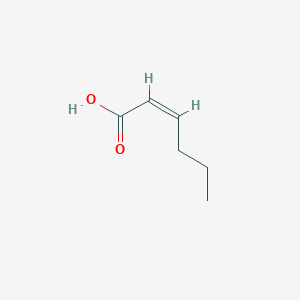

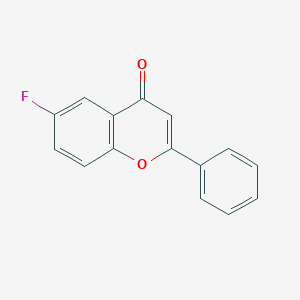

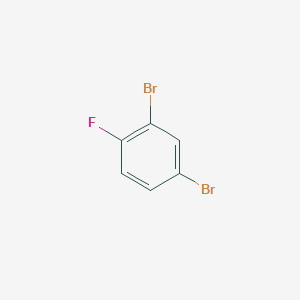

The molecular structure of 6-fluoroflavone is characterized by the presence of a fluorine atom attached to the flavone core. This modification is believed to influence the electronic distribution and chemical reactivity of the molecule, potentially affecting its pharmacological properties. Structural studies, including X-ray crystallography, have been employed to elucidate the precise arrangement of atoms within these molecules, providing insights into their interaction mechanisms at the molecular level.

Chemical Reactions and Properties

Fluoro-substituted flavones, including 6-fluoroflavone, undergo various chemical reactions that are essential for their biological activities. These compounds have been synthesized and tested for their antitumor and antiviral activities, showing promising results in some cases. The introduction of the fluorine atom is thought to enhance these activities by modulating the electronic properties of the flavone core (Conti et al., 2005).

Aplicaciones Científicas De Investigación

Flavonoids are polyphenolic phytochemicals produced in fruits, nuts, and vegetables . They are associated with multiple health benefits, including increased lifespan, decreased cardiovascular problems, and low rates of metabolic diseases . They exhibit anti-inflammatory and anticancer activities and enhance the immune system . Their effectiveness in both chemoprevention and chemotherapy is associated with their targeting of multiple genes/pathways .

Flavonoids are involved in many biological processes and in response to various environmental stresses . They have antioxidant and free radical scavenging properties . They are also used in food processing and cosmetics, as well as for pharmaceutical and medical uses .

Despite the remarkable preclinical activities of flavonoids, their clinical applications have been limited due to problems in drug delivery and poor bioavailability . These problems are being addressed, and further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches .

-

- Fluoro flavone analogues have been studied for their anticancer potential .

- These studies involve molecular docking and dynamics studies with Aurora Kinase B .

- The compound with ID 44298667, which is 6-Fluoro, 3′-Hydroxyflavone (Fluoroflavone SP analog), has a binding energy of − 9.153 kcal/mol .

- It interacts with Pro158 through a hydrogen bond with a bond length of 1.87 Å .

- Additionally, it forms hydrogen bonds with Ala157 (bond length: 2.02 Å) and two aromatic H bonds with Ala157 .

-

- Fluoro flavone analogues have been studied for their anticancer potential .

- These studies involve molecular docking and dynamics studies with Aurora Kinase B .

- The compound with ID 44298667, which is 6-Fluoro, 3′-Hydroxyflavone (Fluoroflavone SP analog), has a binding energy of − 9.153 kcal/mol .

- It interacts with Pro158 through a hydrogen bond with a bond length of 1.87 Å .

- Additionally, it forms hydrogen bonds with Ala157 (bond length: 2.02 Å) and two aromatic H bonds with Ala157 .

Safety And Hazards

Propiedades

IUPAC Name |

6-fluoro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYOSBQKQPUNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294001 | |

| Record name | 6-Fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroflavone | |

CAS RN |

1218-82-2 | |

| Record name | 1218-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)